molecular formula C7H4Br3F B1411064 2,3-Dibromo-5-fluorobenzyl bromide CAS No. 1806328-21-1

2,3-Dibromo-5-fluorobenzyl bromide

Cat. No.: B1411064
CAS No.: 1806328-21-1
M. Wt: 346.82 g/mol
InChI Key: PZUTUYLFFYNSEP-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzyl (B1604629) Bromides in Contemporary Organic Chemistry Research

Halogenated benzyl bromides are a class of organic compounds that have garnered significant attention in modern chemical research. These compounds, which feature a benzyl group substituted with one or more halogen atoms, serve as crucial reagents and building blocks in a wide array of organic reactions. wisdomlib.org Their importance stems from the reactivity of the benzylic bromide, which readily participates in nucleophilic substitution and coupling reactions, and the influence of the halogen substituents on the aromatic ring, which can direct further chemical transformations. wisdomlib.org

In the field of medicinal chemistry, halogenated benzyl bromides are instrumental in the synthesis of pharmaceutical compounds, including derivatives of coumarin. wisdomlib.org The strategic placement of halogens can modulate the electronic properties and lipophilicity of a molecule, thereby influencing its biological activity. Furthermore, these compounds are valuable intermediates in the creation of complex molecular architectures, finding use in the synthesis of agrochemicals and specialty materials. The ability to generate carbon-centered radicals from benzyl halides using methods like visible light photocatalysis has further expanded their utility in forming new carbon-carbon bonds. nih.gov

Overview of 2,3-Dibromo-5-fluorobenzyl Bromide in Synthetic Pathways

This compound is a polyhalogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive benzyl bromide moiety and a heavily substituted aromatic ring, makes it a valuable precursor for constructing more complex molecules. The presence of two bromine atoms and a fluorine atom on the benzene (B151609) ring provides multiple sites for functionalization, allowing for a range of chemical modifications.

This compound is frequently employed in nucleophilic substitution reactions where the benzylic bromine is displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. It also participates in coupling reactions, like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many organic materials and pharmaceuticals. Additionally, the bromine atoms on the aromatic ring can be subjected to reduction, offering a pathway to selectively dehalogenated products.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its application as a building block for the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry. Key research objectives include the development of efficient and selective synthetic routes to the compound itself, as well as the exploration of its reactivity in various chemical transformations.

A significant focus is on utilizing this compound as an intermediate in the synthesis of complex molecules, particularly those with potential biological activity. For instance, halogenated benzyl compounds have shown promise as anticancer agents. Research in this area involves designing and synthesizing new derivatives of this compound and evaluating their biological properties. Understanding the structure-activity relationship of these new compounds is a critical goal, aiming to correlate specific structural features with desired therapeutic effects.

Table 1: Properties of this compound
PropertyValue
Molecular FormulaC₇H₄Br₃F
Molecular Weight346.82 g/mol
IUPAC Name1-(Bromomethyl)-2,3-dibromo-5-fluorobenzene
CAS Number1806328-21-1
Table 2: Chemical Compounds Mentioned
Compound NameMolecular FormulaRole in Article
This compoundC₇H₄Br₃FPrimary subject of the article
Benzyl chlorideC₇H₇ClExample of a benzyl halide
Benzyl bromideC₇H₇BrExample of a benzyl halide
CoumarinC₉H₆O₂Mentioned as a class of compounds synthesized using benzyl halides
5-fluorobenzyl bromideC₇H₆BrFStarting material for the synthesis of the title compound
N-bromosuccinimide (NBS)C₄H₄BrNO₂Reagent for bromination
Benzoyl peroxideC₁₄H₁₀O₄Radical initiator
AIBN (Azobisisobutyronitrile)C₈H₁₂N₄Radical initiator
Carbon tetrachlorideCCl₄Solvent for bromination
BromineBr₂Reagent for electrophilic bromination
Iron(III) bromideFeBr₃Lewis acid catalyst
Dichloromethane (DCM)CH₂Cl₂Solvent
Acetic acidC₂H₄O₂Solvent
Sodium azideNaN₃Nucleophile
Potassium thiolateKSRNucleophile
Dimethylformamide (DMF)C₃H₇NOSolvent
Palladium catalysts (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄PdCatalyst for coupling reactions
Potassium carbonateK₂CO₃Base for coupling reactions
Tetrahydrofuran (THF)C₄H₈OSolvent
ZincZnReducing agent
Palladium on carbon (Pd/C)Pd/CCatalyst for hydrogenation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3-(bromomethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUTUYLFFYNSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2,3 Dibromo 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon in 2,3-Dibromo-5-fluorobenzyl bromide is a primary site for nucleophilic attack. Such reactions can proceed through either an SN1 or S_N2 pathway, and the dominant mechanism is influenced by several factors, including the stability of the resulting carbocation, steric hindrance, and the nature of the nucleophile. studylib.netucalgary.ca

SN1 Reaction Pathways and Carbocation Stability

The S_N1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.com In the case of benzylic halides, the resulting benzylic carbocation is stabilized by resonance, as the positive charge can be delocalized into the benzene (B151609) ring. studylib.netbrainly.com This resonance stabilization makes the S_N1 pathway a favorable option for benzylic systems, even under relatively weak nucleophilic conditions. studylib.net The rate of an S_N1 reaction is primarily dependent on the stability of the carbocation formed. masterorganicchemistry.com

SN2 Reaction Pathways and Steric Effects

The S_N2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the leaving group. studylib.netyoutube.com This pathway is highly sensitive to steric hindrance around the reaction center. researchgate.netlibretexts.org Since the benzylic carbon in this compound is a primary carbon, it is relatively unhindered, making the S_N2 pathway sterically feasible. studylib.netucalgary.ca

The rate of an S_N2 reaction is influenced by the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The presence of bulky substituents near the reaction site can significantly slow down or even prevent an S_N2 reaction. In this compound, the bromine atom at the 2-position (ortho to the benzyl (B1604629) group) could potentially exert some steric hindrance to the incoming nucleophile, although this effect is generally less significant for primary benzylic halides compared to more substituted systems. libretexts.org

Influence of Aromatic Substituents on Benzylic Reactivity

The electronic properties of the aromatic substituents play a crucial role in determining the reactivity of the benzylic position. The halogens (bromine and fluorine) on the benzene ring of this compound exert both inductive and resonance effects.

Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bonds. quora.com This inductive withdrawal deactivates the ring towards electrophilic attack and can also influence the stability of intermediates in nucleophilic substitution. The order of the inductive effect is F > Cl > Br > I. quora.com

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pi-system of the benzene ring. quora.comaakash.ac.in This resonance donation of electron density is strongest for fluorine due to better overlap between the 2p orbitals of carbon and fluorine. almerja.com

In S_N1 reactions, the electron-withdrawing inductive effect of the halogens destabilizes the benzylic carbocation, while the electron-donating resonance effect stabilizes it. The net effect is a complex interplay of these two opposing forces. For S_N2 reactions, the electron-withdrawing nature of the halogens can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reactivity with Specific Nucleophiles (e.g., Amines, Thiols)

The nature of the nucleophile is a key determinant in nucleophilic substitution reactions. Strong nucleophiles generally favor the S_N2 pathway. libretexts.org Amines and thiols are common nucleophiles used in reactions with benzyl halides.

Amines: The reaction of benzyl halides with amines, known as the Menschutkin reaction when forming quaternary ammonium (B1175870) salts, can proceed through either S_N1 or S_N2 mechanisms, depending on the substituents and reaction conditions. researchgate.net

Thiols: Thiols are generally considered to be strong nucleophiles and will readily react with benzylic halides like this compound, likely via an S_N2 mechanism, to form the corresponding thioethers.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

While the benzylic position is prone to nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS).

Direct Electrophilic Aromatic Functionalization of this compound

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile. quora.com The substituents already present on the ring have a profound effect on both the rate of the reaction and the position of the incoming electrophile.

Halogens are generally considered to be deactivating groups towards EAS due to their strong electron-withdrawing inductive effect, which reduces the electron density of the ring. quora.comaakash.ac.in However, they are also ortho, para-directing because the resonance donation of their lone pairs stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. aakash.ac.inalmerja.com

For this compound, all three halogen substituents (two bromine, one fluorine) will influence the outcome of an EAS reaction. The fluorine atom is the most electronegative, exerting the strongest inductive withdrawal, but it also has the most effective resonance donation due to p-orbital size matching with carbon. almerja.comstackexchange.com Bromine is less electronegative than fluorine but has a weaker resonance effect. almerja.com The directing effects of the three halogens and the benzyl bromide group itself (which is also ortho, para-directing but deactivating) would lead to a complex mixture of products, with the substitution pattern determined by the combined electronic and steric influences of all substituents. The positions open for substitution are C4 and C6. The fluorine at C5 will direct ortho to itself (C4 and C6). The bromine at C2 will direct para (C5, already substituted) and ortho (C3, already substituted). The bromine at C3 will direct ortho (C2 and C4) and para (C6). Therefore, positions 4 and 6 are the most likely sites for electrophilic attack.

Regioselectivity Directing Effects of Halogen and Benzylic Bromide Substituents

The substituents on an aromatic ring play a crucial role in directing the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. In the case of this compound, the directing effects are a composite of the influences of two bromine atoms, a fluorine atom, and a bromomethyl group.

In this compound, the fluorine atom at the 5-position, being the most electronegative, exerts a strong inductive withdrawing effect but also a significant resonance donating effect. The bromine atoms at the 2- and 3-positions also contribute to the deactivation of the ring. The bromomethyl group (-CH₂Br) is considered a deactivating group due to the electron-withdrawing nature of the bromine atom.

The cumulative effect of these substituents on regioselectivity is complex. The fluorine at C5 directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The bromine at C2 directs to C4 and C6, and the bromine at C3 directs to C1 (ipso) and C5 (already substituted). The bromomethyl group at C1 would direct to the ortho (C2, C6) and para (C4) positions. The convergence of these directing effects suggests that the most likely positions for electrophilic attack are C4 and C6. However, steric hindrance from the adjacent bulky bromine atom at C3 might disfavor substitution at C4, potentially making C6 the more favored position.

Mechanistic Insights into Electrophilic Aromatic Substitution Processes

The classical mechanism for electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com The first step, which is typically the rate-determining step, involves the attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com This step disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com

Recent studies have suggested that this classical two-stage mechanism may not be universal for all EAS reactions. acs.org For instance, in the halogenation of some arenes in nonpolar solvents without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state without the formation of a distinct arenium ion intermediate. acs.org

For a substituted benzene like this compound, the presence of multiple deactivating groups significantly lowers the nucleophilicity of the aromatic ring, making EAS reactions more challenging and often requiring harsh conditions or strong electrophiles. The reaction mechanism would still likely follow the general pathway of electrophilic attack to form an arenium ion, but the energy barrier for this step would be considerably higher than for benzene. The stability of the resulting arenium ion is key, and the resonance donation from the halogen substituents, particularly the fluorine, plays a critical role in stabilizing the positive charge, thereby influencing the regiochemical outcome as discussed previously. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mt.comyoutube.com Halogenated benzyl bromides are versatile substrates in these reactions, with the different carbon-halogen bonds exhibiting differential reactivity.

Suzuki–Miyaura Coupling Protocols with Related Halogenated Benzyl Bromides

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This reaction is favored for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. mt.com

For substrates containing multiple halogen atoms, such as di- or tri-halogenated benzyl bromides, selective coupling can often be achieved by exploiting the differential reactivity of the C-X bonds. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-OTf > C-Br > C-Cl. libretexts.org Therefore, in a molecule like this compound, the benzylic C-Br bond is expected to be the most reactive site for Suzuki-Miyaura coupling, followed by the aryl C-Br bonds. The C-F bond is generally unreactive under typical Suzuki conditions.

A typical Suzuki-Miyaura protocol for a related halogenated benzyl bromide would involve the reaction of the bromide with a boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction. libretexts.org

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂To facilitate the catalytic cycle
LigandPPh₃, Buchwald-type ligandsTo stabilize the palladium center and modulate its reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄To activate the organoboron reagent
SolventToluene (B28343), Dioxane, THF/H₂OTo dissolve reactants and facilitate the reaction

A study on the direct Suzuki-Miyaura cross-coupling of primary B-alkyl MIDA-boronates with (hetero)aryl bromides demonstrated tolerance for various functional groups, including fluorine, chlorine, and nitro groups, highlighting the versatility of this reaction for complex molecules. nih.gov

Negishi Coupling Methodologies and Zinc Organometallics

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can allow for the coupling of less reactive organic halides. nih.gov

Organozinc reagents are typically prepared in situ from the corresponding organic halide by treatment with zinc metal or via transmetalation from an organolithium or Grignard reagent. youtube.com For a substrate like this compound, the benzylic bromide is the most likely site to undergo oxidative insertion of zinc to form the organozinc species. Subsequent coupling with an aryl or vinyl halide would then proceed.

Alternatively, the dihalogenated benzyl bromide itself can act as the electrophile in a Negishi coupling with a pre-formed organozinc reagent. The higher reactivity of the benzylic C-Br bond would likely lead to selective coupling at this position. The development of efficient catalysts for the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides has been a significant advancement, expanding the scope of this reaction. nih.gov A recent development describes a zinc-mediated, palladium-catalyzed cross-coupling of benzyl and aryl halides in water to form unsymmetrical diarylmethanes. nih.gov

Stille Coupling and Other Organometallic Cross-Coupling Reactions

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide or triflate. organic-chemistry.orgwikipedia.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Similar to other cross-coupling reactions, the Stille coupling can exhibit chemoselectivity based on the C-X bond strength. The general reactivity order is C-I > C-OTf > C-Br > C-Cl. nih.gov For this compound, the benzylic bromide would be the most reactive site.

Other notable cross-coupling reactions include:

Heck Reaction: Couples an unsaturated halide with an alkene. youtube.com

Sonogashira Reaction: Couples a terminal alkyne with an aryl or vinyl halide. mt.com

Kumada Coupling: Employs a Grignard reagent as the nucleophile. mt.com

The choice of coupling reaction often depends on the specific substrates, desired functional group tolerance, and scalability of the process.

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling

The catalytic cycle of most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille reactions, generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. mt.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X) to a coordinatively unsaturated Pd(0) complex. nih.gov This step involves the cleavage of the C-X bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) intermediate. youtube.com The oxidation state of palladium increases from 0 to +2. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl > F. libretexts.org For benzylic halides, this step can proceed with inversion of stereochemistry. libretexts.org

Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron, organozinc, or organotin) is transferred to the Pd(II) complex, replacing the halide. youtube.com This is a crucial bond-forming step. In the Suzuki-Miyaura reaction, a base is required to facilitate the formation of a boronate complex, which is more nucleophilic and readily undergoes transmetalation. researchgate.netnih.gov The exact mechanism of transmetalation can be complex and may depend on the specific reaction conditions. researchgate.net

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple to form the new C-C bond of the product. utrgv.edu The palladium is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst. youtube.com This step is generally favored and proceeds to form the desired product, driving the catalytic cycle forward. utrgv.edu Reductive elimination typically occurs from a cis-complex, so any trans-intermediate formed during the cycle must first isomerize to the cis-form. libretexts.orgyoutube.com

StepDescriptionKey Intermediates
Oxidative Addition The organic halide adds to the Pd(0) catalyst.Pd(0)Lₙ → R-Pd(II)-X(L)ₙ
Transmetalation The organic group from the nucleophile is transferred to the Pd(II) complex.R-Pd(II)-X(L)ₙ + R'-M → R-Pd(II)-R'(L)ₙ + M-X
Reductive Elimination The two organic groups couple, forming the product and regenerating the Pd(0) catalyst.R-Pd(II)-R'(L)ₙ → R-R' + Pd(0)Lₙ

Catalyst Systems and Ligand Effects in Cross-Coupling

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound can participate in such transformations, particularly Suzuki-Miyaura coupling, to form carbon-carbon bonds. The success of these reactions is highly dependent on the choice of catalyst and ligands.

Palladium-based catalysts are commonly employed for these reactions. nih.gov The general mechanism involves the oxidative addition of the benzyl bromide to a low-valent palladium species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst.

Catalyst Systems: Several palladium sources can be effective, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium dichloride complexes like PdCl₂(dppf)·CH₂Cl₂. nih.gov The choice of the palladium precursor can influence the reaction efficiency. For instance, in some Suzuki-Miyaura coupling reactions of benzyl halides, PdCl₂(dppf)·CH₂Cl₂ has been found to provide optimal conversion at low catalyst loadings. nih.gov The use of palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also common.

Ligand Effects: The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing the rate and selectivity of the reaction. nih.gov For cross-coupling reactions involving benzyl halides, phosphine ligands are widely used. The steric and electronic properties of the phosphine ligand can significantly impact the reaction outcome.

Bulky and Electron-Rich Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity in Suzuki-Miyaura couplings, enabling reactions to proceed at low catalyst levels and even at room temperature for aryl chlorides. capes.gov.br The steric bulk of these ligands can promote the reductive elimination step, which is often rate-limiting. nih.gov

Bidentate Ligands: Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can stabilize the palladium center and influence the reaction pathway. In some cases, bidentate ligands have been found to be key in achieving good yields in cross-coupling reactions. researchgate.net

Ligand Screening: The development of ligand-free catalyst precursors allows for the rapid screening of a variety of ligands to identify the optimal conditions for a specific transformation without the need to synthesize individual pre-ligated complexes. nih.gov

The table below summarizes some catalyst systems and ligands used in palladium-catalyzed cross-coupling reactions relevant to benzyl bromides.

Catalyst SystemLigandSubstrate TypeKey Features
Pd(OAc)₂ / SPhosSPhosBenzyl ChlorideHigh activity, allows for room temperature reactions. nih.gov
PdCl₂(dppf)·CH₂Cl₂dppfBenzyl BromideOptimal conversion at low catalyst loading. nih.gov
Pd(dba)₂ / NiXantPhosNiXantPhosAryl Benzyl Sulfides and Aryl BromidesEfficient for debenzylative cross-coupling. organic-chemistry.org
Pd(PtBu₃)₂PtBu₃Benzyl BromideFast reaction times for sp-sp³ coupling. nih.gov

Oxidation and Reduction Chemistry of this compound

The benzylic position of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The alkyl group adjacent to a benzene ring is particularly reactive towards oxidation. masterorganicchemistry.com Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic carbon. libretexts.org In the case of this compound, this would likely lead to the formation of 2,3-dibromo-5-fluorobenzoic acid. This transformation proceeds through the cleavage of the benzylic C-H and C-Br bonds and the formation of a carboxylic acid functional group.

Reduction: The bromine atoms in this compound can be reduced to hydrogen atoms. This can be achieved using various reducing agents. For example, zinc powder in acetic acid is a common reagent for the reduction of alkyl halides. Catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst and hydrogen gas, is another effective method for the reduction of benzyl halides. This reaction would lead to the formation of 2,3-dibromo-5-fluorotoluene.

The following table outlines the expected products from the oxidation and reduction of this compound.

Reaction TypeReagent(s)Major Product
OxidationKMnO₄, H₃O⁺, heat2,3-Dibromo-5-fluorobenzoic acid
ReductionZn, Acetic Acid2,3-Dibromo-5-fluorotoluene
ReductionH₂, Pd/C2,3-Dibromo-5-fluorotoluene

Radical Reactions Involving the Benzylic Bromine

The benzylic C-H bonds are inherently weaker than most sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes the benzylic position susceptible to radical reactions. masterorganicchemistry.com While this compound already possesses a benzylic bromine, understanding the principles of radical reactions at this position is crucial for predicting its behavior in certain reaction environments.

The formation of a benzylic radical is a key step in reactions like benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.comlibretexts.org The mechanism involves the homolytic cleavage of the benzylic C-H bond by a bromine radical. masterorganicchemistry.com This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. khanacademy.org

In the context of this compound, the presence of the benzylic bromine means it can be a precursor in reactions that proceed through a benzylic radical intermediate via homolytic cleavage of the C-Br bond. This can be initiated by heat or light. masterorganicchemistry.com Once formed, this radical can participate in various propagation steps, such as reacting with other radical species or abstracting an atom from another molecule.

The stability of the benzylic radical intermediate is a key factor driving these reactions. The reaction conditions, such as the presence of radical initiators (e.g., AIBN or benzoyl peroxide) or UV light, are critical for promoting the formation of the initial radical species.

Side Reactions and Impurity Formation Mechanisms in Transformations of this compound

In various chemical transformations involving this compound, the formation of side products and impurities can occur, impacting the yield and purity of the desired product.

In Cross-Coupling Reactions: A common side reaction in palladium-catalyzed cross-coupling reactions is homocoupling. nih.gov This can occur with both the benzyl bromide substrate and the organometallic coupling partner. For example, in a Suzuki-Miyaura reaction, the benzyl bromide can undergo homocoupling to form 1,2-bis(2,3-dibromo-5-fluorophenyl)ethane, and the organoboron reagent can form a biaryl species. The extent of homocoupling can be influenced by the reaction conditions, including the catalyst system and the base used. nih.gov

In Nucleophilic Substitution Reactions: Nucleophilic substitution reactions at the benzylic position can be complicated by elimination reactions, particularly if a strong, sterically hindered base is used, leading to the formation of a styrene (B11656) derivative. The choice of a non-nucleophilic base is crucial to minimize this side reaction.

Over-bromination: During the synthesis of this compound itself, for instance, through the bromination of a suitable precursor, over-bromination can be a significant issue, leading to the introduction of additional bromine atoms onto the aromatic ring. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is necessary to achieve the desired regioselectivity.

The following table details potential side reactions and the resulting impurities.

Reaction TypeSide ReactionImpurity Formed
Cross-CouplingHomocoupling of Benzyl Bromide1,2-bis(2,3-dibromo-5-fluorophenyl)ethane
Cross-CouplingHomocoupling of Coupling PartnerBiaryl or other homocoupled product
Nucleophilic SubstitutionElimination2,3-Dibromo-5-fluorostyrene
SynthesisOver-brominationPoly-brominated aromatic compounds

Strategic Applications of 2,3 Dibromo 5 Fluorobenzyl Bromide in Complex Organic Synthesis

2,3-Dibromo-5-fluorobenzyl Bromide as a Versatile Synthetic Intermediate

The inherent reactivity and dense functionalization of this compound make it an invaluable starting material for a variety of synthetic transformations. Its utility stems from the ability to selectively address the different halogen substituents and the benzylic position, allowing for a stepwise and controlled elaboration of the molecular framework.

Introduction of Bromine and Fluorine Moieties into Complex Scaffolds

The presence of bromine and fluorine atoms on the benzene (B151609) ring of this compound is a key feature that chemists can exploit to introduce these halogens into more complex molecular structures. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals, where halogenation can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The 2,3-dibromo-5-fluoro substitution pattern provides a specific regioisomeric arrangement that can be challenging to achieve through direct halogenation of a pre-existing aromatic ring. By using this compound as a building block, this specific halogen arrangement is incorporated from the outset, streamlining the synthesis of target molecules.

For instance, in the synthesis of novel biologically active compounds, the 2,3-dibromo-5-fluorobenzyl moiety can be attached to a larger molecular scaffold via the reactive benzylic bromide. The resulting product then carries the dibromo-fluoro-substituted aromatic ring, which can be a critical pharmacophore or a handle for further diversification.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for their synthesis. The benzylic bromide is a potent electrophile, readily reacting with a wide range of nucleophiles, including those containing nitrogen, sulfur, and oxygen heteroatoms. This reactivity allows for the construction of various heterocyclic rings.

One common strategy involves the reaction of this compound with binucleophilic reagents. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of thiazole (B1198619) rings. Similarly, reactions with substituted hydrazines can yield pyridazine (B1198779) derivatives, while reactions with amidines can produce pyrimidine-containing structures. The presence of the bromine and fluorine atoms on the benzyl (B1604629) group can influence the reactivity of the benzylic bromide and can also be retained in the final heterocyclic product for further functionalization or to modulate biological activity.

The following table provides examples of heterocyclic systems that can be synthesized using benzyl bromide derivatives as precursors.

Heterocyclic SystemReagents
ThiazolesThiourea or substituted thioureas
PyridazinesHydrazine derivatives
Quinoxalineso-Phenylenediamines
Benzoxazineso-Aminophenols
Benzothiazineso-Aminothiophenols

Derivatization Strategies for Functional Group Introduction

Beyond its direct use as a building block, this compound offers multiple sites for derivatization, enabling the introduction of a wide array of functional groups. These transformations can be broadly categorized into reactions at the benzylic position and modifications of the aromatic bromine substituents.

Alkylation Reactions Utilizing the Benzylic Bromide

The most prominent reaction of this compound is nucleophilic substitution at the benzylic carbon. The bromine atom at this position is an excellent leaving group, facilitating reactions with a diverse range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

C-Alkylation: Carbon nucleophiles, such as enolates derived from ketones, esters, and malonates, readily displace the benzylic bromide. This allows for the straightforward introduction of the 2,3-dibromo-5-fluorobenzyl group onto a variety of carbon frameworks, extending carbon chains and building molecular complexity.

N-Alkylation: Amines, both primary and secondary, are excellent nucleophiles for the alkylation of this compound. This reaction is a fundamental method for preparing substituted benzylamines, which are important substructures in many biologically active molecules.

O-Alkylation: Alcohols and phenols can be deprotonated to form alkoxides and phenoxides, respectively, which then act as oxygen nucleophiles to displace the benzylic bromide, forming the corresponding ethers.

S-Alkylation: Thiols are highly effective nucleophiles and react readily with this compound to form thioethers (sulfides). This reaction is often rapid and proceeds under mild conditions.

The following table summarizes the types of nucleophiles and the resulting functional groups formed through alkylation of this compound.

Nucleophile TypeExample NucleophileResulting Functional Group
CarbonDiethyl malonateSubstituted malonic ester
NitrogenPiperidineTertiary amine
OxygenSodium phenoxidePhenyl ether
SulfurSodium thiophenoxideThioether

Transformation of Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound provide valuable handles for further synthetic transformations, most notably through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring, offering a powerful tool for structural diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aromatic bromide and a boronic acid or ester is a widely used method for forming carbon-carbon bonds. By selecting the appropriate boronic acid, a vast array of aryl, heteroaryl, or alkyl groups can be introduced at the 2- and/or 3-positions of the benzyl moiety.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aromatic bromide with a terminal alkyne, providing a direct route to substituted alkynylarenes. These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aromatic bromide with an amine. This provides a complementary method to the N-alkylation of the benzylic bromide for introducing nitrogen-containing functional groups.

Stille Coupling: This reaction utilizes a palladium catalyst to couple the aromatic bromide with an organostannane reagent, forming a new carbon-carbon bond.

The selective transformation of one bromine atom over the other can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, exploiting the potential for differential reactivity between the bromine at the 2-position and the one at the 3-position due to their different steric and electronic environments.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The reactivity profile of this compound makes it a suitable component for certain MCRs.

For example, in a one-pot, three-component reaction, this compound could react with an amine and an isothiocyanate. researchgate.net The initial reaction would likely be the formation of a thiourea from the amine and isothiocyanate, which could then undergo an intramolecular cyclization via alkylation by the benzylic bromide to form a heterocyclic ring system. The presence of multiple reactive sites in this compound allows for its participation in sequential reaction cascades within a single pot, leading to the rapid assembly of complex molecular architectures.

The utility of benzyl bromide derivatives in MCRs is well-established for the synthesis of a variety of heterocyclic scaffolds. researchgate.net By employing this compound in such reactions, the resulting complex products are endowed with the specific halogenation pattern of the starting material, which can be advantageous for tuning the properties of the final molecule.

Synthesis of Intermediates for Advanced Materials Research

The inherent reactivity of the benzyl bromide group, coupled with the presence of multiple halogen substituents, positions this compound as a compelling starting material for intermediates in materials science. The bromo- and fluoro- groups can significantly influence the properties of resulting materials, such as thermal stability, flame retardancy, and solubility.

Functional Polymer Synthesis: The benzyl bromide moiety is a classic initiator for various controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP). While direct polymerization using this compound is not extensively documented in the literature, its structure is analogous to initiators used to create well-defined functional polymers. The process would involve the abstraction of the benzylic bromine by a transition metal complex (e.g., CuBr/ligand), generating a benzylic radical that initiates the polymerization of monomers like styrene (B11656) or acrylates. The resulting polymer chain would possess a 2,3-dibromo-5-fluorobenzyl terminal group. This end-group functionality could be used for further post-polymerization modifications, or the bromine and fluorine atoms could impart specific properties to the bulk polymer.

Flame Retardant Materials: Organobromine compounds are widely incorporated into polymers to confer flame-retardant properties. wikipedia.org These compounds act in the gas phase during combustion by releasing hydrogen bromide, which interferes with the radical chain reactions of the fire. wikipedia.org Although specific use of this compound as a flame retardant is not detailed, its high bromine content makes it a candidate for either reactive or additive flame retardant applications. As a reactive flame retardant, it could be chemically incorporated into a polymer backbone.

The table below outlines potential research directions for this compound in materials science, based on the reactivity of analogous structures.

Research AreaPotential Intermediate SynthesizedKey Functional Group UtilizedPotential Material Application
Polymer Chemistry Polystyrene or polyacrylate with a 2,3-dibromo-5-fluorobenzyl end-groupBenzyl bromideFunctional polymers, polymer brushes
Flame Retardants Polyol or diamine derivatives for polyurethane or polyamide synthesisAromatic BrominesFire-resistant plastics and textiles
Organic Electronics Substituted biphenyl (B1667301) or other conjugated systems via Suzuki/Stille couplingAromatic BrominesOrganic Light-Emitting Diodes (OLEDs)

Precursors for Molecules with Potential Biological Relevance

The structural motifs present in this compound are frequently found in molecules of medicinal interest. The compound serves as a scaffold for introducing a substituted benzyl group into a larger molecule, a common strategy in drug design. The bromine atoms can be used as handles for further complexity-building reactions, such as cross-coupling, while the fluorine atom can enhance metabolic stability or receptor binding affinity.

Synthesis of Enzyme Inhibitors and Receptor Ligands: The benzyl bromide functionality allows for the alkylation of various nucleophiles, such as amines, phenols, and thiols, which are common in biologically active molecules. While specific syntheses starting from this compound are not prevalent in published literature, numerous examples with structurally similar bromo-fluoro benzyl bromides highlight its potential. For instance, 2-Bromo-5-fluorobenzyl bromide is utilized in the alkylation of β-amino esters to produce Benzazepines, a class of compounds with applications in medicinal chemistry. researchgate.net This suggests that this compound could be a valuable precursor for novel, more complex benzazepine analogues.

Furthermore, research into naturally occurring bromophenols with biological activities, such as enzyme inhibition and cytotoxicity, often involves the synthesis of dibrominated benzyl structures. europa.eu For example, the synthesis of bromophenol derivatives with significant aldose reductase inhibitory activity has been accomplished using (2,3-dibromo-4,5-dimethoxyphenyl)methanol, a compound structurally related to the target molecule. europa.eu This demonstrates the utility of the dibromobenzyl moiety in creating compounds that interact with biological targets.

The development of novel anticancer agents has also employed N-benzylation of heterocyclic scaffolds. The introduction of a substituted benzyl group can be a key step in modulating the activity of the resulting compound against targets like the MCF-7 breast cancer cell line.

The table below details examples of biologically relevant molecules synthesized from analogous benzyl bromide precursors, illustrating the potential synthetic applications of this compound.

Precursor MoleculeSynthesized Compound Class/MoleculePotential Biological RelevanceReference
2-Bromo-5-fluorobenzyl bromideBenzazepinesCentral nervous system agents researchgate.net
(2,3-Dibromo-4,5-dimethoxyphenyl)methanol3,4-Dibromo-5-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]benzene-1,2-diolAldose reductase and protein tyrosine phosphatase inhibition europa.eu
Benzyl bromide1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesAnticancer agents (e.g., against MCF-7 and A-549 cell lines)
2,3-dimethoxy-5-(fluoroalkyl) substituted benzoic acidsN-[(1-ethyl-2-pyrrolidinyl)methyl]benzamidesHigh-affinity ligands for CNS dopamine (B1211576) D2 receptors

Advanced Spectroscopic Characterization Techniques for 2,3 Dibromo 5 Fluorobenzyl Bromide and Its Derivatives

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. specac.com Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule. rsc.org

The IR spectrum of 2,3-Dibromo-5-fluorobenzyl bromide is expected to show several characteristic absorption bands:

Aromatic C-H stretching: A series of weak to medium bands in the region of 3000-3100 cm⁻¹. orgchemboulder.com

Aromatic C=C stretching: Two or three bands of variable intensity in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) ring. libretexts.org

C-H bending: Out-of-plane (oop) C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. orgchemboulder.com

C-Br stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically between 515 and 690 cm⁻¹. libretexts.orgorgchemboulder.com

C-F stretching: A strong absorption band for the C-F stretch is expected in the range of 1000-1250 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aromatic C=C Stretch1400 - 1600Variable
C-F Stretch1000 - 1250Strong
C-H Out-of-Plane Bend800 - 900Medium to Strong
C-Br Stretch515 - 690Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₇H₄Br₃F), the molecular ion peak (M⁺) would be expected. Due to the presence of three bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most intense peak in this cluster will correspond to the combination of isotopes with the highest probability.

The fragmentation of benzyl (B1604629) bromides in the mass spectrometer is often characterized by the loss of the benzylic bromine atom to form a stable benzylic cation. ucla.eduresearchgate.netchegg.comnih.gov Therefore, a prominent peak corresponding to the [C₇H₄Br₂F]⁺ fragment is expected. Further fragmentation of this cation could involve the loss of bromine atoms or other neutral fragments. The base peak (the most intense peak in the spectrum) is likely to be the dibromo-fluorobenzyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Molecules containing conjugated π-systems, such as the aromatic ring in this compound, exhibit characteristic UV-Vis absorption bands.

The benzene ring gives rise to π → π* electronic transitions. The presence of substituents on the ring, such as bromine and fluorine, will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands in the UV region, likely between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used for the measurement. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of a molecule.

A hypothetical table of crystallographic parameters for a related substituted benzyl bromide is presented below to illustrate the type of data obtained from an X-ray diffraction study.

Crystallographic Parameter Illustrative Value for a Substituted Benzyl Bromide Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)12.671
c (Å)9.883
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1032.5
Z4

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

The determination of the crystal structure of this compound would provide invaluable insights into its molecular conformation, including the rotational orientation of the bromomethyl group relative to the aromatic ring and any deviations from planarity of the benzene ring due to the sterically demanding substituents.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the various vibrational modes of the molecule. By analyzing the Raman spectra of related compounds, such as benzene, polychlorinated benzenes, and other brominated aromatic compounds, the key vibrational features can be predicted. mdpi.comresearchgate.netrsc.org

The high-frequency region of the spectrum (above 3000 cm⁻¹) would show C-H stretching vibrations of the aromatic ring. The region between 1000 cm⁻¹ and 1600 cm⁻¹ is typically rich in information, containing bands due to C-C stretching vibrations of the benzene ring. The "ring breathing" mode, a symmetric radial expansion and contraction of the benzene ring, is a strong and characteristic Raman band often observed around 1000 cm⁻¹. researchgate.net

The presence of heavy bromine atoms will give rise to strong Raman signals at lower frequencies. The C-Br stretching vibrations are expected to appear in the region of 500-700 cm⁻¹, while C-F stretching vibrations are typically found at higher wavenumbers, around 1100-1300 cm⁻¹. The C-Br bending modes will be observed at even lower frequencies.

A table of expected Raman shifts for this compound, based on data from analogous compounds, is provided below.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
C=C Aromatic Ring Stretch1550 - 1600
Ring Breathing Mode~1000
C-F Stretch1100 - 1300
C-Br Stretch500 - 700
C-C-Br Bending200 - 400

Note: The data in this table is predictive and based on the analysis of similar compounds. mdpi.comresearchgate.net

The precise positions of these bands would be sensitive to the substitution pattern on the benzene ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimentally observed Raman bands. mdpi.com The analysis of the Raman spectrum of this compound would thus provide a detailed vibrational fingerprint of the molecule, complementing the structural information obtained from X-ray crystallography.

Computational and Theoretical Studies on 2,3 Dibromo 5 Fluorobenzyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and vibrational modes, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. Geometry optimization of 2,3-Dibromo-5-fluorobenzyl bromide using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional arrangement of its atoms.

The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles. The presence of bulky bromine atoms at the 2 and 3 positions, adjacent to the bromomethyl group, is expected to induce significant steric strain, potentially leading to a non-planar arrangement of the substituents relative to the benzene (B151609) ring. The fluorine atom at the 5-position, being smaller, would have a lesser steric impact but would significantly influence the electronic properties of the aromatic ring through its high electronegativity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBondPredicted Value
Bond LengthC(ar)-C(ar)~1.39 - 1.41 Å
C(ar)-Br(2)~1.90 Å
C(ar)-Br(3)~1.90 Å
C(ar)-F(5)~1.35 Å
C(ar)-C(benzyl)~1.51 Å
C(benzyl)-Br~1.95 Å
Bond AngleC(ar)-C(ar)-C(ar)~118 - 122°
C(ar)-C(benzyl)-Br~112°
Dihedral AngleC(ar)-C(ar)-C(benzyl)-BrVariable (Conformational)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine substituents, which have lone pairs of electrons. The LUMO is likely to be centered on the antibonding σ* orbital of the C-Br bond of the benzyl (B1604629) bromide moiety, making this site susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine and bromine atoms on the ring would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzyl bromide. This smaller gap suggests a higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalPredicted Energy (eV)Description
HOMO-6.5Primarily localized on the aromatic ring and bromine atoms.
LUMO-1.2Primarily localized on the σ* orbital of the benzylic C-Br bond.
HOMO-LUMO Gap5.3Indicates moderate reactivity, susceptible to nucleophilic attack.

Note: These values are illustrative and based on general principles for halogenated aromatic compounds.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), indicating electron-rich areas, and regions of positive potential (blue), indicating electron-poor areas.

In the MEP of this compound, the most negative potential would be expected around the fluorine and bromine atoms on the aromatic ring due to their high electronegativity and lone pairs. The hydrogen atoms of the benzyl group would exhibit a positive potential. A significant region of positive potential is anticipated around the benzylic carbon atom, consistent with the LUMO analysis and highlighting its electrophilic character, making it the primary target for nucleophiles.

Predicted Vibration Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy (infrared and Raman) provides a fingerprint of a molecule, with each peak corresponding to a specific vibrational mode. Theoretical vibrational frequency calculations using DFT can help in the assignment of these experimental spectra. The Potential Energy Distribution (PED) analysis further dissects the calculated vibrational modes, quantifying the contribution of individual bond stretches, angle bends, and torsions to each normal mode.

For this compound, the calculated vibrational spectrum would show characteristic peaks for:

C-H stretching of the aromatic ring and the CH2 group.

C-C stretching within the aromatic ring.

C-Br stretching for the three bromine atoms. The benzylic C-Br stretch would typically be at a lower frequency than the aromatic C-Br stretches.

C-F stretching , which is usually a strong and characteristic band.

Various bending and torsional modes .

The PED analysis would be crucial to unambiguously assign these modes, especially in the fingerprint region where many vibrations overlap.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the bromomethyl group relative to the aromatic ring.

An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a certain period. The resulting trajectory would show the fluctuations in bond lengths, angles, and, most importantly, dihedral angles. Analysis of the dihedral angle between the plane of the aromatic ring and the C-C-Br plane of the benzyl group would reveal the most stable conformers and the energy barriers between them. The steric hindrance from the ortho-bromine atom is expected to significantly influence the rotational barrier of the bromomethyl group.

Mechanistic Modeling of Organic Reactions

Theoretical modeling can be used to elucidate the mechanisms of organic reactions involving this compound. Nucleophilic substitution at the benzylic carbon is a primary reaction pathway for this class of compounds. Computational modeling can help distinguish between the two main mechanisms: the concerted SN2 pathway and the stepwise SN1 pathway, which proceeds through a carbocation intermediate. libretexts.org

The stability of the potential benzylic carbocation intermediate is a key factor in determining the reaction mechanism. The presence of electron-withdrawing halogen substituents on the aromatic ring would generally destabilize a carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide. However, the benzylic position itself provides some resonance stabilization.

Computational modeling of the reaction with a nucleophile would involve locating the transition state structures for both the SN1 and SN2 pathways and calculating their activation energies. The pathway with the lower activation energy would be the kinetically favored one. For a primary benzylic halide like this, even with the deactivating groups on the ring, the SN2 mechanism is often competitive or dominant, especially with strong nucleophiles. libretexts.org The steric bulk of the ortho-bromine substituents could, however, hinder the backside attack required for an SN2 reaction, potentially making the mechanism more complex or favoring an SN1-like pathway under certain conditions.

Transition State Calculations for Reaction Pathways

Currently, there are no published studies that specifically detail transition state calculations for reaction pathways involving this compound. Such calculations are crucial for understanding the mechanisms of reactions where this compound participates, for instance, in nucleophilic substitution reactions at the benzylic carbon. These studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to locate the transition state structures and calculate their geometries and vibrational frequencies. This information is fundamental to predicting reaction kinetics and selectivity.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis

A Hirshfeld surface analysis of this compound has not been reported. This computational tool is instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice. Such an analysis would reveal the nature and extent of contacts such as halogen bonding (Br···Br, Br···F), hydrogen bonding, and other van der Waals forces, which are critical in determining the solid-state packing and physical properties of the compound.

2D Fingerprint Plots

Complementary to Hirshfeld surfaces, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. As no Hirshfeld analysis has been performed, these plots are also unavailable for this compound. These plots would offer a visual and statistical breakdown of the different types of atomic contacts, further elucidating the packing motifs in the crystalline state.

Theoretical Prediction of Molecular Reactivity Descriptors

There is a lack of published research on the theoretical prediction of molecular reactivity descriptors for this compound. These descriptors, derived from conceptual DFT, include parameters such as chemical potential, hardness, softness, and electrophilicity index. The calculation of these values would provide a theoretical framework for predicting the global and local reactivity of the molecule, guiding its application in chemical synthesis.

Computational Prediction of Binding Interactions with Macromolecules (Molecular Docking)

No molecular docking studies featuring this compound appear to have been published. This computational technique is vital for predicting the binding affinity and orientation of a small molecule within the active site of a biological macromolecule, such as an enzyme or receptor. The absence of such studies means that its potential as a targeted therapeutic agent remains speculative and has not been explored through modern computational drug design methodologies.

Future Research Directions and Emerging Paradigms for 2,3 Dibromo 5 Fluorobenzyl Bromide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) bromides often involves the use of hazardous reagents and solvents. Future research will undoubtedly focus on developing greener and more sustainable methods for the preparation of 2,3-Dibromo-5-fluorobenzyl bromide.

One promising avenue is the application of photocatalysis . Visible-light-mediated photoredox catalysis can facilitate the bromination of the corresponding toluene (B28343) derivative under mild conditions, often using safer bromine sources. apolloscientific.co.uknih.gov This approach avoids the use of harsh radical initiators and toxic solvents. Another sustainable technique is mechanochemistry , which involves solvent-free or low-solvent reactions conducted in a ball mill. colab.wsnih.govosi.lv This method can lead to shorter reaction times, higher yields, and a significant reduction in waste.

Furthermore, the use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with a bromide source represents a highly atom-economical approach. nih.govresearchgate.netrsc.org The only byproduct in such a system is water, making it an environmentally benign option. nih.govrsc.org Enzymatic halogenation, although still a developing field, could one day offer unparalleled selectivity in the synthesis of such compounds. nih.govnih.gov

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Photocatalysis Mild reaction conditions, high selectivity, use of visible light. apolloscientific.co.uknih.gov Development of efficient photocatalysts, optimization of light source and reaction setup.
Mechanochemistry Solvent-free or low-solvent, reduced waste, potentially faster reactions. colab.wsnih.gov Screening of grinding conditions, investigation of catalyst-free transformations.
Green Oxidants (H₂O₂) Atom-economical, water as the only byproduct, low cost. researchgate.netrsc.org Catalyst development for efficient H₂O₂ activation, process safety optimization.
Enzymatic Halogenation High regio- and stereoselectivity, biodegradable catalysts. nih.govnih.gov Enzyme discovery and engineering for specific substrate recognition.

Exploration of Unconventional Reactivity Modes

The rich array of halogen substituents on this compound offers opportunities for exploring unconventional reactivity. Beyond standard nucleophilic substitutions at the benzylic position, future research could delve into selective C-H activation and late-stage functionalization. acs.orgyoutube.com

For instance, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at specific positions on the aromatic ring, a process that is often challenging to achieve through classical methods. acs.orgyoutube.com The interplay of the existing bromo and fluoro substituents will likely exert a strong directing effect, the study of which could lead to novel and predictable synthetic transformations.

Another area of interest is the generation of benzylic radicals from this compound under photoredox conditions. organic-chemistry.orgacs.org These radicals can participate in a variety of coupling reactions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.orgacs.org The distinct electronic properties conferred by the halogen atoms could lead to unique reactivity profiles compared to simpler benzyl bromides.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. apolloscientific.co.ukorganic-chemistry.org Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. apolloscientific.co.ukresearchgate.net

For the synthesis of the title compound itself, a flow reactor could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters, leading to higher yields and purity. nih.govorganic-chemistry.org Furthermore, the subsequent functionalization of this compound through nucleophilic substitution or cross-coupling reactions could be streamlined using automated flow systems, enabling the rapid generation of compound libraries for screening purposes. researchgate.net

Table 2: Potential Benefits of Flow Chemistry for this compound

Feature Benefit in Synthesis & Derivatization
Enhanced Safety Contained system for handling hazardous reagents and intermediates. apolloscientific.co.uk
Precise Control Accurate temperature, pressure, and residence time control for improved selectivity. nih.gov
Scalability Easier to scale up production compared to batch processes. apolloscientific.co.uk
Automation Integration with robotic systems for high-throughput synthesis and optimization. researchgate.net

Advanced Catalyst Design for Selective Transformations

The three distinct halogen atoms on this compound present a challenge and an opportunity for selective catalysis. Future research will focus on the design of advanced catalysts that can differentiate between the various reactive sites.

For example, in the context of cross-coupling reactions, catalysts could be developed to selectively activate one of the C-Br bonds over the other, or to favor reaction at the benzylic bromide over the aryl bromides. This would allow for a stepwise and controlled functionalization of the molecule. The development of ligands that can fine-tune the electronic and steric properties of a metal center will be crucial in achieving this level of selectivity.

Photoredox catalysis also offers avenues for advanced catalyst design. nih.govresearchgate.netresearchgate.netdntb.gov.uathieme-connect.de By tuning the redox potential of the photocatalyst, it may be possible to selectively generate radicals at different positions on the molecule, leading to a diverse range of products from a single starting material. organic-chemistry.orgacs.org

Application in Multicomponent Reaction Discovery

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. tandfonline.comorganic-chemistry.orgacs.orgtcichemicals.com The electrophilic nature of the benzylic bromide in this compound makes it an ideal candidate for inclusion in MCRs. tandfonline.com

Future research will likely explore the use of this compound in known MCRs, such as the Ugi or Passerini reactions, to generate novel and highly functionalized molecular scaffolds. acs.orgtcichemicals.com Furthermore, the unique substitution pattern of this compound could be leveraged to develop entirely new MCRs, leading to the discovery of previously inaccessible chemical space.

Advanced Computational Approaches for Predictive Chemistry

As the complexity of organic molecules and reactions increases, computational chemistry is becoming an indispensable tool for prediction and understanding. For this compound, advanced computational methods can provide valuable insights into its reactivity and guide experimental design.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, helping to predict the regioselectivity of various transformations. researchgate.net This can be particularly useful for understanding the directing effects of the existing halogen substituents in electrophilic aromatic substitution or C-H activation reactions.

Furthermore, the rise of machine learning in chemistry offers the potential to develop predictive models for the reactivity of compounds like this compound. rsc.orgchemrxiv.orgresearchgate.netnih.govacs.org By training algorithms on large datasets of reaction outcomes, it may become possible to accurately predict the products of a given reaction, saving significant time and resources in the laboratory. rsc.orgchemrxiv.orgresearchgate.netnih.govacs.org The Hammett approach can also provide a quantitative framework for predicting reactivity towards various radical species. nih.gov

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity 2,3-Dibromo-5-fluorobenzyl bromide?

  • Methodological Answer : The compound can be synthesized via bromination of 5-fluoro-3-bromobenzyl alcohol using PBr₃ or HBr in acetic acid under controlled temperatures (0–5°C). Purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted starting materials. Melting point analysis (e.g., 30–34°C for analogous bromo-fluorobenzyl bromides) and HPLC (>95% purity) are critical for quality control .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use X-ray crystallography (via SHELX software ) for definitive structural elucidation. Complement with ¹H/¹³C NMR (δ 4.8–5.2 ppm for benzyl bromide protons; aromatic splitting patterns confirm substitution positions) and FT-IR (C-Br stretch ~550 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (M⁺ ≈ 328.8 g/mol).

Q. What storage conditions are optimal to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize hydrolysis. Avoid exposure to moisture or bases, as the benzyl bromide group is prone to nucleophilic substitution. Regular stability assays (e.g., TLC or GC-MS) every 3–6 months are recommended .

Advanced Research Questions

Q. How can regioselectivity issues in nucleophilic substitutions involving this compound be resolved?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example, the 2-bromo position is more reactive toward SN₂ due to reduced steric hindrance compared to the 3-bromo site. DFT calculations (e.g., Gaussian09) predict activation energies for substitution pathways. Experimental validation via competitive reactions with nucleophiles (e.g., NaN₃) and HPLC monitoring can quantify product ratios .

Q. What analytical approaches resolve discrepancies in bromide quantification during decomposition studies?

  • Methodological Answer : Combine ion chromatography (EPA Method 300.0) with capillary electrophoresis (CE) using a borate buffer (pH 9.2) to separate Br⁻ from interfering anions like Cl⁻. Validate with isotope dilution mass spectrometry (ID-MS) to address matrix effects, as highlighted in groundwater bromide studies .

Q. What strategies mitigate thermal or photolytic decomposition during synthetic applications?

  • Methodological Answer : Use radical inhibitors (e.g., BHT) in reaction mixtures to suppress homolytic C-Br cleavage. For photostability, conduct reactions under amber light or with UV-filtered glassware. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>120°C for related benzyl bromides), guiding safe heating protocols .

Q. How do electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing fluorine at position 5 enhances electrophilicity at the benzyl bromide site, facilitating oxidative addition to Pd(0) catalysts. Compare coupling yields with/without fluorine using model reactions (e.g., coupling with phenylboronic acid). Hammett σ constants (σₘ for -F = +0.34) correlate with rate enhancements .

Q. Can computational models predict solvolysis pathways in polar protic solvents?

  • Methodological Answer : MD simulations (e.g., GROMACS) with explicit solvent models (water/methanol) map solvolysis mechanisms. Transition state analysis (via NEB method) identifies intermediates. Experimental validation: monitor kinetics via conductivity measurements or ¹⁹F NMR to track fluoride release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.